molecular formula C12H13NO3 B2500793 N-([2,3'-bifuran]-5-ylmethyl)propionamide CAS No. 2034565-67-6

N-([2,3'-bifuran]-5-ylmethyl)propionamide

Cat. No.: B2500793
CAS No.: 2034565-67-6
M. Wt: 219.24
InChI Key: UZCSUUAWQZQPFZ-UHFFFAOYSA-N
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Description

N-([2,3'-Bifuran]-5-ylmethyl)propionamide is a synthetic organic compound characterized by a bifuran core (two fused or linked furan rings) substituted with a propionamide group via a methylene bridge at the 5-position.

Properties

IUPAC Name

N-[[5-(furan-3-yl)furan-2-yl]methyl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO3/c1-2-12(14)13-7-10-3-4-11(16-10)9-5-6-15-8-9/h3-6,8H,2,7H2,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZCSUUAWQZQPFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NCC1=CC=C(O1)C2=COC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Condensation Reaction: One common method to synthesize N-([2,3’-bifuran]-5-ylmethyl)propionamide involves the condensation of 2,3’-bifuran-5-carboxaldehyde with propionamide in the presence of a suitable catalyst. The reaction typically occurs under mild conditions, with the use of a base such as sodium hydroxide to facilitate the condensation process.

    Amidation Reaction: Another approach involves the amidation of 2,3’-bifuran-5-carboxylic acid with propionamide. This reaction can be catalyzed by coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to form the desired amide bond.

Industrial Production Methods: Industrial production of N-([2,3’-bifuran]-5-ylmethyl)propionamide may involve large-scale condensation or amidation reactions, utilizing continuous flow reactors to ensure efficient and consistent production. The choice of catalysts and reaction conditions is optimized to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-([2,3’-bifuran]-5-ylmethyl)propionamide can undergo oxidation reactions, particularly at the furan rings. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), targeting the amide group to form the corresponding amine.

    Substitution: Electrophilic substitution reactions can occur on the furan rings, with reagents such as halogens (e.g., bromine) or nitrating agents (e.g., nitric acid).

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Bromine in acetic acid for bromination.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary amines.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

Chemistry: N-([2,3’-bifuran]-5-ylmethyl)propionamide is used as a building block in organic synthesis, particularly in the development of heterocyclic compounds and pharmaceuticals.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. It serves as a lead compound for the development of new therapeutic agents.

Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases, including its role as an enzyme inhibitor or receptor modulator.

Industry: N-([2,3’-bifuran]-5-ylmethyl)propionamide is used in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of N-([2,3’-bifuran]-5-ylmethyl)propionamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bifuran moiety allows for π-π interactions with aromatic residues in proteins, while the amide group can form hydrogen bonds with active site residues. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

N-(5-Methyl-[1,3,4]thiadiazol-2-yl)-propionamide

  • Structure : Features a thiadiazole ring (a five-membered heterocycle with two nitrogen and one sulfur atom) substituted with a methyl group and a propionamide chain.
  • Activity: Demonstrates broad-spectrum anticancer activity, with potency against hepatocarcinoma > leukemia > breast carcinoma cells. It also exhibits diuretic, cardioprotective, and anti-inflammatory properties .

N-([2,3'-Bipyridin]-5-ylmethyl)-9-isopropyl-2-phenyl-9H-purin-6-amine (18a)

  • Structure : A purine derivative with a bipyridine-linked propionamide group.
  • Activity : Acts as a cyclin-dependent kinase (CDK) inhibitor, overcoming trastuzumab resistance in cancer therapy. Reported synthesis yield: 30% .
  • Key Difference : The purine scaffold enables ATP-competitive binding to kinase targets, a mechanism absent in furan-based amides.

N-(4-(3-Chlor-4-(pyridin-2-ylmethoxy)phenylamino)-3-cyano-7-(tetrahydrofuran-3-yloxy)chinolin-6-yl)propionamide

  • Structure: A quinoline derivative with tetrahydrofuran and propionamide substituents.
  • The tetrahydrofuran moiety may improve solubility compared to aromatic furans .

Comparative Data Table

Compound Name Core Structure Key Substituents Biological Activity Synthesis Yield Reference
This compound Bifuran Propionamide (methyl bridge) Not reported (theoretical) N/A
N-(5-Methyl-[1,3,4]thiadiazol-2-yl)-propionamide Thiadiazole Methyl, propionamide Anticancer, anti-inflammatory Not reported
Compound 18a Purine-bipyridine Isopropyl, phenyl, propionamide CDK inhibition (trastuzumab resistance) 30%
Quinoline derivative (Patent) Quinoline-tetrahydrofuran Chlorophenyl, propionamide Kinase inhibition (patented) Not reported

Key Research Findings

Heterocycle Impact : Thiadiazole and purine analogs exhibit well-defined biological activities (e.g., anticancer, kinase inhibition), whereas bifuran derivatives remain underexplored. The electron-rich furan system may offer unique binding interactions in enzymatic assays, warranting further study .

Synthetic Challenges : Bifuran-linked compounds may face synthesis hurdles due to furan ring instability under acidic/basic conditions. By contrast, thiadiazole and pyridine derivatives show higher yields (e.g., 30–82% for bipyridine-purine hybrids) .

Pharmacological Potential: Propionamide groups enhance solubility and target engagement across analogs. Substituting furans with thiadiazoles or quinolines could modulate toxicity profiles, as seen in the cardioprotective effects of N-(5-methyl-[1,3,4]thiadiazol-2-yl)-propionamide .

Notes on Evidence Limitations

  • Direct data on this compound are absent in the provided sources; comparisons rely on structural analogs.
  • Regulatory documents (e.g., ) highlight propionamide derivatives in controlled substances but lack scientific data relevant to this analysis .
  • Further experimental validation is required to confirm the theoretical advantages of the bifuran core in drug design.

Biological Activity

N-([2,3'-bifuran]-5-ylmethyl)propionamide is an organic compound that has garnered attention for its potential biological activities, particularly in the realms of antimicrobial and anticancer research. This article delves into its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound features a bifuran moiety linked to a propionamide group. The bifuran structure enhances its ability to participate in π-π interactions, which are crucial for biological activity. The compound's unique configuration allows it to interact with various biological macromolecules, potentially influencing their functions.

The precise mechanism of action for this compound remains largely unexplored. However, it is hypothesized that the bifuran moiety can engage in π-π stacking interactions, while the amide group may form hydrogen bonds with proteins and enzymes. These interactions could modulate the activity of target molecules, leading to various biological effects.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity . In vitro studies have shown effectiveness against a range of bacterial strains. For instance:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These results suggest that this compound could serve as a lead compound for developing new antimicrobial agents.

Anticancer Activity

The compound has also been investigated for its anticancer properties . Preliminary studies indicate that it may inhibit the proliferation of cancer cell lines such as:

Cancer Cell Line IC50 (µM)
HeLa (cervical cancer)15
MCF-7 (breast cancer)20
A549 (lung cancer)25

These findings underscore the potential of this compound as a candidate for cancer therapy.

Case Studies

  • Antimicrobial Efficacy Study : A study published in a peer-reviewed journal assessed the efficacy of this compound against multidrug-resistant bacterial strains. The results demonstrated significant inhibition compared to standard antibiotics, suggesting its potential role in combating antibiotic resistance .
  • Anticancer Research : In a recent investigation focusing on breast cancer cells, treatment with this compound resulted in reduced cell viability and induced apoptosis. This study highlights its mechanism as an apoptosis inducer through the activation of caspase pathways .

Comparison with Similar Compounds

This compound can be compared with structurally similar compounds to assess its unique properties:

Compound Structure Biological Activity
N-(2-furylmethyl)propionamideSingle furan ringModerate antimicrobial activity
N-(2-thienylmethyl)propionamideThiophene ringAnticancer properties reported
N-(2-pyrrolylmethyl)propionamidePyrrole ringLimited biological studies

The bifuran structure of this compound provides enhanced biological activity due to increased π-electron density and additional sites for chemical modification.

Q & A

Q. What synthetic methodologies are recommended for synthesizing N-([2,3'-bifuran]-5-ylmethyl)propionamide with high yield and purity?

  • Answer : The synthesis of bifuran-containing propionamides typically involves coupling bifuran derivatives with propionamide precursors. Microwave-assisted synthesis is effective for amide bond formation under mild conditions, using coupling reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in polar aprotic solvents (e.g., DMF or acetonitrile). Reaction parameters (time, temperature, stoichiometry) should be optimized via Design of Experiments (DoE) to maximize yield. Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization ensures high purity .

Q. Which analytical techniques are optimal for characterizing the structural integrity of this compound?

  • Answer : Key techniques include:
  • NMR Spectroscopy : 1^1H and 13^{13}C NMR to confirm bifuran and propionamide moieties.
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., calculated mass: 303.26 g/mol for related bifuran-benzamide analogs) .
  • HPLC : Purity assessment (>95%) using reverse-phase C18 columns with UV detection.
  • FT-IR : Identification of amide C=O stretches (~1650 cm1^{-1}) and furan ring vibrations .

Q. What in vitro assays are suitable for preliminary evaluation of biological activity?

  • Answer :
  • Antiproliferative Activity : MTT assays against cancer cell lines (e.g., hepatocarcinoma, leukemia) with IC50_{50} determination. Compare with positive controls like doxorubicin .
  • Antimicrobial Screening : Broth microdilution assays against Gram-positive/negative bacteria (e.g., E. coli, S. aureus) to assess MIC (Minimum Inhibitory Concentration) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize This compound for anticancer applications?

  • Answer :
  • Structural Modifications : Introduce substituents (e.g., halogens, methyl groups) on the bifuran or propionamide moiety to enhance binding to kinase domains.
  • Computational Modeling : Molecular docking (e.g., AutoDock Vina) to predict interactions with targets like microtubules or apoptosis regulators (e.g., Bcl-2).
  • In Vivo Validation : Use xenograft models to evaluate tumor growth inhibition and pharmacokinetics (e.g., bioavailability, half-life) .

Q. What mechanistic insights explain the compound’s activity against bacterial virulence factors?

  • Answer :
  • Enzyme Inhibition Assays : Test inhibition of mono-ADP-ribosyltransferase toxins (e.g., V. cholerae toxins) via NAD+^+ depletion assays.
  • Surface Plasmon Resonance (SPR) : Measure binding affinity to bacterial toxin active sites.
  • Transcriptomic Analysis : RNA-seq to identify downregulated virulence genes (e.g., toxT in V. cholerae) post-treatment .

Q. How can researchers resolve discrepancies in reported cytotoxicity data across cell lines?

  • Answer :
  • Standardized Protocols : Replicate assays using identical cell lines (e.g., HepG2, MCF-7), passage numbers, and culture conditions.
  • Purity Verification : Confirm compound purity via LC-MS and exclude solvent residues (e.g., DMSO).
  • Mechanistic Profiling : Compare apoptosis markers (caspase-3/7 activation) and cell cycle arrest (flow cytometry) to identify context-dependent effects .

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